molecular formula C13H19NO B11036454 N-benzyl-N-(propan-2-yl)propanamide

N-benzyl-N-(propan-2-yl)propanamide

Cat. No.: B11036454
M. Wt: 205.30 g/mol
InChI Key: HOCOMNPGEXJGDQ-UHFFFAOYSA-N
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Description

N-Benzyl-N-isopropylpropanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in organic synthesis and a subject of study in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzyl-N-isopropylpropanamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of N-Benzyl-N-isopropylpropanamide.

Industrial Production Methods

In an industrial setting, the production of N-Benzyl-N-isopropylpropanamide may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques ensures the production of high-quality N-Benzyl-N-isopropylpropanamide suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-isopropylpropanamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert N-Benzyl-N-isopropylpropanamide into primary amines.

    Substitution: N-Benzyl-N-isopropylpropanamide can participate in nucleophilic substitution reactions, where the benzyl or isopropyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and ammonia (NH₃) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, carboxylic acids, and primary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Benzyl-N-isopropylpropanamide has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: N-Benzyl-N-isopropylpropanamide is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-Benzyl-N-isopropylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Benzylpropan-2-amine: This compound shares a similar structure but lacks the isopropyl group.

    N-Isopropylbenzylamine: Similar in structure, but with different functional groups attached to the benzyl ring.

Uniqueness

N-Benzyl-N-isopropylpropanamide is unique due to its specific combination of benzyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are advantageous.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-benzyl-N-propan-2-ylpropanamide

InChI

InChI=1S/C13H19NO/c1-4-13(15)14(11(2)3)10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3

InChI Key

HOCOMNPGEXJGDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CC1=CC=CC=C1)C(C)C

Origin of Product

United States

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